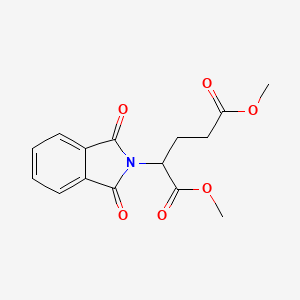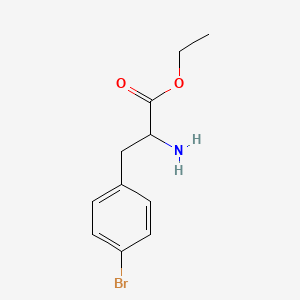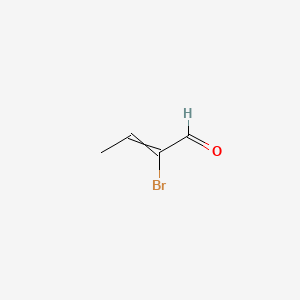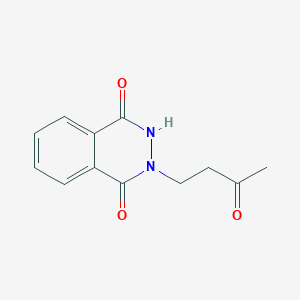
Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate
Vue d'ensemble
Description
Dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate is a chemical compound that belongs to the class of isoindoles. Isoindoles and their derivatives are known for their wide range of applications in pharmaceuticals, dyes, and polymers
Méthodes De Préparation
The synthesis of dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate can be achieved through several methods. One common method involves the reaction of N-hydroxyphthalimide with dimethyl acetylenedicarboxylate in an acetone-water mixture at low temperatures . The reaction mixture is stirred and allowed to warm to room temperature, resulting in the formation of the desired product. The yield of this reaction is typically high, around 91%, and the product can be purified by recrystallization from ethyl acetate-light petroleum ether mixture .
Analyse Des Réactions Chimiques
Dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. Additionally, it finds applications in the dye and polymer industries due to its structural properties .
Mécanisme D'action
The mechanism of action of dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate involves its interaction with specific molecular targets. As a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of certain neurological disorders .
Comparaison Avec Des Composés Similaires
Dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate can be compared with other isoindole derivatives such as dimethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]-2-butenedioate and dimethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenedioate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique properties of dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate make it particularly useful in certain applications, such as its potential use as a monoamine oxidase inhibitor .
Propriétés
Numéro CAS |
39739-04-3 |
|---|---|
Formule moléculaire |
C15H15NO6 |
Poids moléculaire |
305.28 g/mol |
Nom IUPAC |
dimethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate |
InChI |
InChI=1S/C15H15NO6/c1-21-12(17)8-7-11(15(20)22-2)16-13(18)9-5-3-4-6-10(9)14(16)19/h3-6,11H,7-8H2,1-2H3 |
Clé InChI |
AGWBTFOIAUGNNH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(methoxycarbonyl)phenoxy]acetic acid](/img/structure/B8763863.png)








